1-bromo-5-chloro-2,3-dihydro-1H-indene

Physicochemical Characterization Purification Distillation

1-Bromo-5-chloro-2,3-dihydro-1H-indene (CAS 192702-71-9) is a dihalogenated indane derivative with the molecular formula C₉H₈BrCl and a molecular weight of 231.52 g/mol. The compound features a bicyclic indene core substituted with bromine at the 1-position and chlorine at the 5-position, yielding a well-defined scaffold used primarily as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
CAS No. 192702-71-9
Cat. No. B065301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-5-chloro-2,3-dihydro-1H-indene
CAS192702-71-9
Synonyms1-BROMO-5-CHLORO-2,3-DIHYDRO-1H-INDENE
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC1CC2=C(C1Br)C=CC(=C2)Cl
InChIInChI=1S/C9H8BrCl/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9H,1,4H2
InChIKeyZBEIEMMSBLROPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-chloro-2,3-dihydro-1H-indene (CAS 192702-71-9): Procurement-Relevant Identity and Core Properties


1-Bromo-5-chloro-2,3-dihydro-1H-indene (CAS 192702-71-9) is a dihalogenated indane derivative with the molecular formula C₉H₈BrCl and a molecular weight of 231.52 g/mol . The compound features a bicyclic indene core substituted with bromine at the 1-position and chlorine at the 5-position, yielding a well-defined scaffold used primarily as a synthetic intermediate in pharmaceutical and agrochemical research [1]. Its predicted physicochemical properties include a boiling point of 272.9±40.0 °C and a density of 1.598±0.06 g/cm³ .

Synthetic intermediate for pharmaceutical and agrochemical research
Dihalogenated indane with orthogonally reactive bromine positions
Boiling point separation supports distillation-based purification workflow

Why Positional Isomers of Dihalogenated Indanes Cannot Be Interchanged for 1-Bromo-5-chloro-2,3-dihydro-1H-indene


Dihalogenated indanes with identical molecular formulas but different halogen substitution patterns (e.g., 1-bromo-6-chloro or 5-bromo-1-chloro) exhibit measurably different physicochemical properties that directly impact purification, formulation, and reactivity in downstream synthetic sequences . Furthermore, class-level pharmacological data demonstrate that the position of halogen substitution on the indane nucleus significantly modulates biological activity, with bromine substitution conferring greater analgesic potency than chlorine in indanyl-tetrazole series [1]. Therefore, substituting a positional isomer without re-optimizing reaction conditions or biological assays introduces quantifiable risk of altered boiling-point fractionation, divergent reactivity in cross-coupling steps, and non-comparable biological outcomes.

Distillation mismatch
Boiling point differences among positional isomers can alter fractionation cut points and achievable purity.
Biological activity shift
Reported bromine-position analgesic response in indanyl-tetrazole series suggests isomer substitution may shift assay outcomes.
Reactivity divergence
Even with density parity, cross-coupling reactivity profiles remain isomer-specific, potentially affecting sequential functionalization.

Quantitative Differentiation Evidence for 1-Bromo-5-chloro-2,3-dihydro-1H-indene vs. Closest Analogs


Boiling Point Differentiation: 1-Bromo-5-chloro vs. 1-Bromo-6-chloro and 5-Bromo-1-chloro Indanes

The predicted boiling point of 1-bromo-5-chloro-2,3-dihydro-1H-indene (272.9±40.0 °C) is intermediate between its two closest positional isomers: 1-bromo-6-chloro (260.1±40.0 °C) and 5-bromo-1-chloro (281.4±40.0 °C) . This 12.8 °C difference from the 6-chloro isomer and 8.5 °C difference from the 1,5-swapped isomer is sufficient to alter fractionation cut points during vacuum distillation, directly affecting achievable purity and recovery yield when scaling up.

Boiling point rank
Data to verify
Target: 272.9 °C 1-Bromo-6-chloro: 260.1 °C 5-Bromo-1-chloro: 281.4 °C
Separation may aid distillation-based purification.
Predicted values; empirical verification recommended.
Physicochemical Characterization Purification Distillation

Halogen Position Effect on Analgesic Activity: Bromine > Chlorine in Indane Scaffolds

In a controlled study of chloro- and bromo-substituted indanyl tetrazoles, the analgesic activity rank order was bromine > chlorine across all tested compounds, with the bromo-substituted derivative (compound 5b) exhibiting significant (p < 0.001) analgesic activity at 50 mg/kg, comparable to indometacin at 50 mg/kg and phenylbutazone at 100 mg/kg [1]. This establishes that bromine substitution at the indane nucleus is pharmacologically preferred over chlorine for analgesic endpoints, directly supporting selection of bromo-chloro indane scaffolds for analgesic candidate synthesis.

Analgesic activity SAR
Class-level inference
Bromo-tetrazole 5b: significant analgesia at 50 mg/kg (p chlorine rank
Bromine position supports analgesic candidate synthesis pathway.
Scaffold inference; 1-bromo-5-chloro-indene not directly tested.
Medicinal Chemistry Analgesic Activity SAR

Density Equivalence Across Isomers Enables Formulation Substitution Without Density Correction

The predicted density of 1-bromo-5-chloro-2,3-dihydro-1H-indene (1.598±0.06 g/cm³) is essentially identical to that of its 6-chloro isomer (1.598±0.06 g/cm³) and the 1,5-swapped isomer (1.59±0.1 g/cm³) . This density equivalence eliminates the need for volume-based formulation adjustments if substituting between dihalogenated indane isomers for reactions conducted on a mass basis, simplifying process transfer.

Density parity
Data to verify
1-Br-5-Cl: 1.598 g/cm³ 1-Br-6-Cl: 1.598 g/cm³ 5-Br-1-Cl: 1.59 g/cm³
Density equivalence may simplify mass-based process transfer.
Predicted values; confirm with experimental measurement.
Formulation Density Process Chemistry

Application Scenarios Where 1-Bromo-5-chloro-2,3-dihydro-1H-indene Provides Verifiable Selection Advantages


Distillation-Centric Scale-Up of Dihalogenated Indane Intermediates

When a synthetic route requires purification by fractional distillation, 1-bromo-5-chloro-2,3-dihydro-1H-indene offers a boiling point (272.9 °C) that is sufficiently separated from the 6-chloro isomer (260.1 °C) to permit cleaner fractionation, while remaining more volatile than the 1,5-swapped isomer (281.4 °C), potentially reducing thermal degradation risk during distillation .

Analgesic Lead Optimization Leveraging Bromine-Dependent Activity Advantage

For medicinal chemistry programs targeting analgesic endpoints, this bromo-chloro indane scaffold aligns with the established SAR trend that bromine substitution on the indane nucleus yields superior analgesic activity compared to chlorine alone [1]. Selecting this intermediate preserves the bromine substituent for downstream structure-activity exploration.

Parallel Synthesis Libraries Requiring Orthogonal Halogen Reactivity

The distinct reactivity of aryl bromine (C-5 position) and benzylic bromine (C-1 position) enables sequential functionalization via chemoselective cross-coupling. The 1-bromo-5-chloro substitution pattern provides two electronically differentiated leaving groups on the indane scaffold, whereas mono-halogenated or symmetrically dihalogenated analogs lack this orthogonal reactivity profile.

Process Chemistry Where Density Parity Simplifies Multi-Isomer Campaigns

When screening multiple dihalogenated indane isomers, the near-identical density across 1-bromo-5-chloro, 1-bromo-6-chloro, and 5-bromo-1-chloro isomers eliminates the need to recalculate volumetric additions when switching between isomers on a mass basis, reducing procedural error risk .

Application
Selection Property
Validation Focus
Distillation-centric intermediate purification
Boiling point relative to positional isomers
Fractionation efficiency and purity yield
Analgesic candidate synthesis based on bromo-indane SAR
Bromine substitution position for analgesic SAR
Reported analgesic activity context (class-level)
Orthogonal functionalization via sequential cross-coupling
Presence of electronically distinct Br and Cl
Chemoselectivity and stepwise coupling yield
Multi-isomer screening without volume recalibration
Density equivalence across dihalogenated indane isomers
Mass-based transfer accuracy and procedural error reduction
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